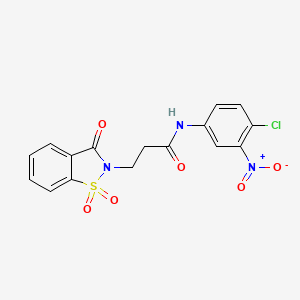

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O6S/c17-12-6-5-10(9-13(12)20(23)24)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)27(19,25)26/h1-6,9H,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMKUEOTGHZFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitroaniline and 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid. The reaction conditions may involve the use of coupling agents, solvents, and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-Chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide

- Molecular Formula : C₁₆H₁₂ClN₃O₆S

- Average Mass : 409.797 g/mol

- Key Functional Groups :

Comparison with Structurally Similar Compounds

Hydroxamic Acid Derivatives ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) share the 4-chlorophenyl group but differ in their functional groups:

- Functional Groups : Hydroxamic acid (-CONHOH) instead of a propanamide-sulfonamide system.

- Biological Implications : Hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors), whereas the target compound’s sulfonamide may target enzymes like carbonic anhydrase or tyrosine kinases .

Table 1 : Key Differences vs. Hydroxamic Acids

| Feature | Target Compound | Hydroxamic Acids (e.g., Compound 8) |

|---|---|---|

| Core Structure | Benzothiazole sulfonamide | Cyclohexane/cyclopropane carboxamide |

| Functional Groups | Amide, sulfonamide, nitro | Hydroxamic acid, chloro |

| Potential Targets | Enzymes with sulfonamide affinity | Metal-dependent enzymes (e.g., HDAC) |

Thioxothiazolidinone Derivatives ()

3-[(Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-nitrophenyl)propanamide :

- Structural Overlap : Contains a nitrophenyl group and an amide linker.

- Divergence: Thioxothiazolidinone core (vs. benzothiazole sulfonamide) and a 2-nitrophenyl substituent (vs. 3-nitrophenyl).

- Synthetic Yield : Reported 85% yield for this compound suggests efficient synthesis routes, though data for the target compound’s synthesis is unavailable .

Implications :

- The thioxo group may enhance redox activity or metal coordination.

- Positional isomerism (2-nitro vs.

Benzothiazole-Based Amides ()

2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide :

- Shared Feature : Benzothiazole ring system.

- Key Differences :

Research Findings and Structural Analysis

Structural Characterization

Biological Activity

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies, including its mechanisms of action, efficacy in different biological models, and potential therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure can be analyzed to understand its reactivity and interaction with biological systems. It contains a benzothiazole moiety which is known for its diverse biological activities. The presence of nitro and chloro substituents on the phenyl ring enhances its pharmacological profile.

Research has indicated that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can significantly inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and affecting cell cycle progression.

- Induction of Apoptosis : The compound is believed to activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing the levels of pro-apoptotic factors such as caspases.

- Autophagy Modulation : There is evidence suggesting that this compound may also influence autophagy pathways, which are critical for cellular homeostasis and response to stress.

In Vitro Studies

In vitro studies using human cancer cell lines have demonstrated the cytotoxic effects of this compound. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Assays Conducted : MTT assay for cell viability; flow cytometry for apoptosis detection.

The results indicated a dose-dependent reduction in cell viability with significant apoptotic induction at concentrations as low as 1 µM.

| Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 70 | 65 |

| 5 | 40 | 30 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds closely related to this compound:

- Breast Cancer Treatment : A study demonstrated that a similar compound led to a marked decrease in tumor size in MCF-7 xenograft models.

- Mechanistic Insights : Research indicated that the compound could modulate key signaling pathways involved in cancer progression such as the PI3K/Akt pathway.

Q & A

Q. What computational approaches predict its pharmacokinetic or toxicological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.